molecular formula C10H13NO3 B7781026 L-Tyrosine, 2-methyl- CAS No. 70680-92-1

L-Tyrosine, 2-methyl-

Cat. No.: B7781026
CAS No.: 70680-92-1
M. Wt: 195.21 g/mol
InChI Key: AXEOMQHKTSGLGS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosine, 2-methyl- is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Tyrosine, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Tyrosine, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-4-8(12)3-2-7(6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEOMQHKTSGLGS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)O)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358663
Record name (o-methyltyrosine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70680-92-1
Record name (o-methyltyrosine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of 2-methyl-L-tyrosine?

Technical Deep Dive: 2-Methyl-L-Tyrosine ( -Methyl-L-Tyrosine)

Executive Summary & Structural Identity

Common Name: Metyrosine (USAN/INN) Synonyms: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


CAS Registry Number:Therapeutic Class:123
Nomenclature Precision: The "2-Methyl" Ambiguity

In precision chemistry, the designation "2-methyl-L-tyrosine" requires rigorous definition to avoid structural confusion.

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Methyl-L-tyrosine (Target of this Guide):  In IUPAC nomenclature based on the propanoic acid backbone, the 
    
    
    -carbon is position 2. Thus, (S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid is the rigorous name for the drug Metyrosine.[4] This compound inhibits catecholamine synthesis.[1][2][4][5][6]
  • Ring-Substituted Analog: "2-methyl-L-tyrosine" can occasionally refer to a tyrosine derivative where the methyl group is attached to the phenol ring at the ortho position relative to the alanine side chain (CAS 70680-92-1). This guide focuses on the biologically significant

    
    -methyl variant (Metyrosine).[4][6]
    
Chemical Structure Data
PropertySpecification
Molecular Formula

Molecular Weight 195.22 g/mol
Stereochemistry (S)-Configuration (L-isomer)
Chiral Center Quaternary

-carbon (bonded to Methyl, Amine, Carboxyl, Benzyl)
pKa Values pKa1 (COOH): ~2.7; pKa2 (

): ~10.1
Solubility Low in water (risk of crystalluria); Soluble in acidic/alkaline solutions.[4][5][7]

Mechanism of Action: Catecholamine Blockade

Metyrosine acts as a competitive inhibitor of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, epinephrine).[8][2][4][6]

Mechanistic Pathway

Unlike simple competitive inhibitors, Metyrosine mimics the transition state of tyrosine. By occupying the active site of TH, it prevents the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine). This blockade effectively "starves" the downstream pathway, making it highly effective for managing Pheochromocytoma (catecholamine-secreting tumors).[2]

Pathway Visualization (DOT)

CatecholamineSynthesisTyrL-TyrosineLDopaL-DOPATyr->LDopaHydroxylationMetyrosineMetyrosine(Inhibitor)THTyrosine Hydroxylase(Rate Limiting)Metyrosine->THCompetitiveInhibitionDopamineDopamineLDopa->DopamineAADCNENorepinephrineDopamine->NEDBHEpiEpinephrineNE->EpiPNMT

Figure 1: Metyrosine competitively inhibits Tyrosine Hydroxylase, the bottleneck enzyme in catecholamine synthesis.[2][6]

Synthesis Protocol: The Bucherer-Bergs Route

The synthesis of

Bucherer-Bergs reaction
Reagents & Precursors[10][11][12][13]
  • Substrate: 4-Methoxy-phenylacetone (p-Methoxybenzyl methyl ketone).

  • Reagents: Potassium Cyanide (KCN), Ammonium Carbonate

    
    .[9]
    
  • Solvent: Ethanol/Water (1:1).

Step-by-Step Methodology
  • Hydantoin Formation (Bucherer-Bergs):

    • Combine 4-methoxy-phenylacetone (1.0 eq), KCN (1.2 eq), and

      
       (3.0 eq) in 50% EtOH.
      
    • Heat to 60°C for 18–24 hours in a sealed vessel.

    • Mechanism:[1][10][9][11][12] The ketone forms a cyanohydrin intermediate, which cyclizes with ammonia and

      
       to form the 5-substituted hydantoin.
      
    • Yield Check: Expect precipitation of the hydantoin upon cooling.

  • Hydrolysis:

    • Reflux the hydantoin in 3M NaOH (alkaline hydrolysis) or 48% HBr (acidic hydrolysis) for 24 hours.

    • Note: Acidic hydrolysis with HBr simultaneously cleaves the methyl ether protecting group to yield the free phenol (Tyrosine analog).

  • Chiral Resolution:

    • The resulting product is racemic (DL-Metyrosine).

    • Protocol: Acetylate the amine (using acetic anhydride) to form N-acetyl-DL-Metyrosine.

    • Use Acylase I (Aspergillus melleus) at pH 7.0. The enzyme selectively hydrolyzes the L-isomer amide bond.

    • Extract the unreacted D-amide into organic solvent; the free L-amino acid remains in the aqueous phase.

Synthesis Workflow Diagram (DOT)

SynthesisWorkflowKetone4-Methoxy-phenylacetoneHydantoin5-Methyl-5-(4-methoxybenzyl)hydantoinKetone->HydantoinBucherer-BergsReactionReagentsKCN + (NH4)2CO3Reagents->HydantoinHydrolysisHydrolysis (48% HBr)(Ring Opening + Demethylation)Hydantoin->HydrolysisRacemateDL-Metyrosine(Racemic Mixture)Hydrolysis->RacemateResolutionEnzymatic Resolution(Acylase I)Racemate->ResolutionFinal2-Methyl-L-Tyrosine(Metyrosine)Resolution->FinalIsolate Aqueous Phase

Figure 2: Synthetic route from ketone precursor to enantiopure Metyrosine via Hydantoin intermediate.

Analytical Characterization (HPLC Method)

Due to the zwitterionic and polar nature of Metyrosine, standard Reversed-Phase (RP) HPLC often yields poor retention. Ion-pairing chromatography is the validated standard for purity assessment.

Validated Protocol (USP Standard Adaptation)
  • Column: C18 (L1 packing),

    
     mm, 5 
    
    
    m (e.g., Agilent Zorbax SB-C18).
  • Mobile Phase:

    • Buffer: 10 mM Sodium Phosphate Monobasic (

      
      ) + 2 mM Sodium Octanesulfonate (Ion-pairing agent).
      
    • pH Adjustment: Adjust to pH 3.0 with Phosphoric Acid.

    • Solvent Ratio: Buffer:Acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Tyrosine phenol absorption) or 220 nm (Amide backbone).

  • Temperature: 25°C.

Data Interpretation[5][11][14][15][16][17][18]
  • Retention Time: Metyrosine elutes earlier than unsubstituted Tyrosine in many systems due to the steric bulk affecting interaction with the stationary phase, but ion-pairing reverses this based on hydrophobicity. In this specific method, expect elution at ~8–10 minutes.

  • System Suitability: Tailing factor must be < 2.0 (Metyrosine tends to tail due to amine-silanol interactions; low pH mitigates this).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 441350, Metyrosine. Retrieved from [Link]

  • Synthesis Methodology
  • Bucherer-Bergs Reaction Mechanism

    • Wikipedia Contributors (2024). Bucherer–Bergs reaction: Mechanism and Applications. Retrieved from [Link][9]

  • Pharmacology & Mechanism

    • Vertex AI Search (2024). Metyrosine Mechanism of Action: Tyrosine Hydroxylase Inhibition.[1][8][2][4][6] Retrieved from [Link] (Aggregated Source).

  • Analytical Methods

In vitro characterization of 2-methyl-L-tyrosine.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Characterization of 2-Methyl-L-Tyrosine

Executive Summary

2-Methyl-L-tyrosine, also known as Metyrosine or α-Methyl-L-tyrosine, is a potent and specific competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. By mimicking the endogenous substrate L-tyrosine, it effectively blocks the production of L-DOPA, leading to a marked reduction in the downstream synthesis of dopamine, norepinephrine, and epinephrine.[1][2] This targeted mechanism of action makes it an invaluable tool for studying the roles of catecholamines in various physiological and pathological processes and serves as a therapeutic agent for conditions characterized by catecholamine excess, such as pheochromocytoma.[1][3]

This technical guide provides a comprehensive framework for the in vitro characterization of 2-methyl-L-tyrosine. Moving beyond a simple recitation of methods, this document elucidates the causal logic behind experimental design, from fundamental physicochemical analysis to detailed enzymatic and cell-based assays. The protocols described herein are designed as self-validating systems to ensure robust and reproducible data generation, empowering researchers to confidently assess the compound's potency, mechanism, and cellular effects.

The Catecholamine Biosynthesis Pathway and the Mechanism of 2-Methyl-L-Tyrosine

Understanding the context of 2-methyl-L-tyrosine's action is paramount. Catecholamines are critical neurotransmitters and hormones that regulate a vast array of bodily functions.[4] Their synthesis begins with the amino acid L-tyrosine. The enzyme Tyrosine Hydroxylase (TH) catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[5][6] This conversion is the slowest, most tightly regulated step in the entire pathway, making TH the principal control point for all downstream catecholamine production.[2][5]

2-Methyl-L-tyrosine acts as a competitive inhibitor at this crucial juncture.[1] Its structure, closely resembling L-tyrosine but with an added methyl group at the alpha carbon, allows it to bind to the active site of TH.[3] This occupation of the active site prevents the natural substrate, L-tyrosine, from binding, thereby halting the synthesis of L-DOPA and, consequently, all subsequent catecholamines.[1]

Catecholamine_Pathway cluster_synthesis Catecholamine Biosynthesis L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Inhibitor 2-Methyl-L-Tyrosine (Metyrosine) Inhibitor->L_DOPA Competitively Inhibits TH

Caption: Catecholamine synthesis pathway and the inhibitory action of 2-Methyl-L-Tyrosine.

Foundational Physicochemical Characterization

Before any biological assay, a thorough understanding of the compound's physical and chemical properties is essential for accurate and reproducible results. These parameters dictate how the compound is stored, handled, and solubilized for experimental use.

Solubility and Stock Solution Preparation

The solubility of 2-methyl-L-tyrosine dictates the formulation of stock solutions. Conflicting reports in vendor literature necessitate empirical verification, but a general protocol can be established. The molecule is zwitterionic, which can lead to poor water solubility at neutral pH.[3] It is reported to be very slightly soluble in water but soluble in acidic aqueous solutions.[3][7]

Causality Behind the Protocol: The protocol leverages the compound's chemical nature. The amine and carboxylic acid groups can be protonated or deprotonated. By dissolving in a dilute acid like HCl, we ensure the carboxyl group is protonated and the amine group is positively charged, breaking the zwitterionic interactions that limit solubility in neutral water. This acidic stock can then be safely diluted into a buffered assay system, where the buffer's capacity will neutralize the small amount of acid, maintaining the desired final pH.

Protocol: Preparation of a 100 mM Stock Solution

  • Weigh out 19.52 mg of 2-methyl-L-tyrosine powder (MW = 195.22 g/mol ).

  • Add 800 µL of sterile, ultrapure water. The powder will likely not dissolve completely.

  • Add 1N HCl dropwise while vortexing until the solid is fully dissolved. Be precise and record the volume of HCl added.

  • Once dissolved, adjust the final volume to 1.0 mL with ultrapure water.

  • Sterile filter the solution through a 0.22 µm syringe filter.

  • Aliquot into single-use tubes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.[8]

Physicochemical Data Summary

The following table summarizes key properties of 2-methyl-L-tyrosine.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₃[9]
Molecular Weight 195.22 g/mol [7]
Appearance White to off-white crystalline solid[7]
Solubility - Very slightly soluble in water, methanol- Soluble in acidic aqueous solutions- >2 mg/mL in PBS (pH 7.2)[7], [9]
Storage Powder: -20°CStock Solution: -80°C[3], [8]

Enzymatic Characterization: Inhibition of Tyrosine Hydroxylase

The primary goal of enzymatic characterization is to quantify the potency and confirm the mechanism of inhibition against the target, Tyrosine Hydroxylase (TH). This is typically achieved by determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Assay Principle

The assay measures the activity of purified TH enzyme by quantifying the production of its product, L-DOPA, from the substrate, L-tyrosine. The reaction is run in the presence of varying concentrations of 2-methyl-L-tyrosine. The rate of L-DOPA formation is inversely proportional to the inhibitory activity of the compound. L-DOPA production is quantified using High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, which provides high sensitivity and specificity.[10][11][12]

TH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Inhibitor Prepare serial dilution of 2-Methyl-L-Tyrosine Incubate_Pre Pre-incubate TH Mix with Inhibitor (or Vehicle) Prep_Inhibitor->Incubate_Pre Prep_Enzyme Prepare TH Enzyme and Master Mix (Buffer, Cofactors) Prep_Enzyme->Incubate_Pre Prep_Substrate Prepare L-Tyrosine Substrate Solution Initiate Initiate reaction by adding L-Tyrosine Prep_Substrate->Initiate Incubate_Pre->Initiate Incubate_Run Incubate at 37°C for specified time Initiate->Incubate_Run Quench Stop reaction (e.g., with acid) Incubate_Run->Quench Inject_HPLC Inject sample onto HPLC system Quench->Inject_HPLC Quantify Quantify L-DOPA peak area Inject_HPLC->Quantify Calculate Calculate % Inhibition and determine IC50 Quantify->Calculate

Caption: Experimental workflow for the Tyrosine Hydroxylase (TH) inhibition assay.

Detailed Protocol: TH Inhibition Assay

Materials:

  • Recombinant human Tyrosine Hydroxylase (TH) enzyme

  • L-Tyrosine (substrate)

  • 2-Methyl-L-Tyrosine (inhibitor)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄, cofactor)

  • Ferrous Ammonium Sulfate (FAS, cofactor)

  • Catalase

  • Sodium HEPES buffer (pH 7.0)

  • Perchloric Acid (PCA)

  • HPLC system with a C18 reverse-phase column and UV detector (280 nm)

Protocol Steps:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Na-HEPES, pH 7.0.

    • Enzyme Dilution Buffer: Assay Buffer containing 0.5% (w/v) bovine serum albumin (BSA).

    • Master Mix (per reaction): Prepare a mix containing Assay Buffer, 10 µM FAS, 0.1 mg/mL Catalase, and the required concentration of BH₄ (e.g., 100 µM).

    • Enzyme Solution: Dilute recombinant TH in Enzyme Dilution Buffer to the desired final concentration (e.g., 20 nM). Keep on ice.

    • Substrate Solution: Prepare a 2X working solution of L-Tyrosine (e.g., 100 µM) in Assay Buffer.

    • Inhibitor Dilutions: Perform a serial dilution of the 2-methyl-L-tyrosine stock solution in Assay Buffer to achieve a range of 2X final concentrations (e.g., from 1 nM to 100 µM).

  • Assay Procedure (96-well plate format):

    • Add 25 µL of Master Mix to each well.

    • Add 25 µL of either inhibitor dilution (for test wells) or Assay Buffer (for positive and negative control wells).

    • Add 50 µL of the diluted TH enzyme solution to all wells except the negative control (add 50 µL of Enzyme Dilution Buffer instead).

    • Pre-incubate the plate at 37°C for 10 minutes.[5]

    • Initiate the reaction by adding 50 µL of the 2X L-Tyrosine substrate solution to all wells.

    • Incubate at 37°C for 20 minutes (or a time determined to be in the linear range of the reaction).

    • Stop the reaction by adding 25 µL of 2M Perchloric Acid.

    • Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet precipitated protein.

  • L-DOPA Quantification by HPLC:

    • Transfer the supernatant to HPLC vials.

    • Inject a defined volume (e.g., 20 µL) onto a C18 column.

    • Use an isocratic mobile phase, such as 0.1% trifluoroacetic acid in acetonitrile/water (e.g., 8:92 v/v), at a flow rate of 1 mL/min.[13]

    • Detect L-DOPA by UV absorbance at 280 nm.[13]

    • Generate a standard curve using known concentrations of L-DOPA to quantify the amount produced in each reaction.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • To determine the inhibition constant (Kᵢ) for competitive inhibition, repeat the assay with multiple substrate concentrations and perform a Lineweaver-Burk or Dixon plot analysis.

Cellular Characterization: Assessing Pharmacodynamic Effects

Moving from a purified enzyme system to a cellular context is a critical step to validate that the compound can access its target in a more complex biological environment and elicit the expected downstream effect. The rat pheochromocytoma cell line, PC12, is an excellent model as it endogenously expresses TH and produces catecholamines.[14][15]

Assay Principle

PC12 cells are treated with increasing concentrations of 2-methyl-L-tyrosine. Following treatment, the intracellular levels of dopamine and norepinephrine are measured. A dose-dependent decrease in these catecholamines serves as a direct pharmacodynamic readout of TH inhibition in a cellular system. Concurrently, a cell viability assay is performed to determine if the observed effects are due to specific enzyme inhibition or general cytotoxicity.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_viability Parallel Assay: Viability cluster_catecholamine Primary Assay: Catecholamine Levels Seed_Cells Seed PC12 cells in multi-well plates Incubate_Adhere Allow cells to adhere (e.g., 24 hours) Seed_Cells->Incubate_Adhere Treat_Cells Treat with serial dilutions of 2-Methyl-L-Tyrosine Incubate_Adhere->Treat_Cells Incubate_Treat Incubate for treatment duration (e.g., 24-48 hours) Treat_Cells->Incubate_Treat MTT_Assay Perform MTT or similar viability assay Incubate_Treat->MTT_Assay Harvest_Cells Harvest cells and prepare cell lysates Incubate_Treat->Harvest_Cells Read_Absorbance Measure absorbance MTT_Assay->Read_Absorbance Calc_Viability Calculate % Viability and determine CC50 Read_Absorbance->Calc_Viability Analyze_Catecholamines Quantify Dopamine & Norepinephrine (HPLC/ELISA) Harvest_Cells->Analyze_Catecholamines Calc_Depletion Calculate % Depletion and determine EC50 Analyze_Catecholamines->Calc_Depletion

Sources

Methodological & Application

Using 2-methyl-L-tyrosine to study dopamine depletion.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Dopamine Depletion Strategies Using 2-Methyl-L-Tyrosine (AMPT)

Executive Summary

This guide details the protocol for using 2-methyl-L-tyrosine (also known as


-methyl-p-tyrosine, AMPT, or Metyrosine) to induce acute, reversible catecholamine depletion in rodent models. Unlike neurotoxins (e.g., 6-OHDA, MPTP) that permanently destroy dopaminergic terminals, AMPT competitively inhibits Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in catecholamine biosynthesis. This allows researchers to study the physiological and behavioral consequences of transient dopamine (DA) withdrawal without structural neurodegeneration.

Key Applications:

  • Validating dopamine-dependence of specific behaviors (e.g., reward seeking, locomotion).

  • Simulating "off" states in Parkinson’s Disease models.

  • Studying receptor supersensitivity following acute depletion.

Chemical Identity & Mechanism of Action[1]

Crucial Distinction: Ensure you obtain the correct isomer. The L-isomer is the active enzyme inhibitor. The D-isomer is largely inactive.

  • Compound:

    
    -Methyl-L-tyrosine (Metyrosine)
    
  • CAS Number: 672-87-7[1]

  • Mechanism: AMPT acts as a competitive inhibitor of Tyrosine Hydroxylase (TH). By structurally mimicking L-Tyrosine, it occupies the active site of TH, preventing the hydroxylation of L-Tyrosine to L-DOPA. This blockade halts the synthesis of new Dopamine (DA) and Norepinephrine (NE).[2] As neuronal firing continues, stored vesicular DA is released and metabolized, leading to a rapid depletion of the neurotransmitter pool.

Pathway Diagram: Catecholamine Synthesis Blockade

DopaminePathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (Rate Limiting) Tyrosine->TH AMPT 2-Methyl-L-Tyrosine (AMPT) AMPT->TH Competitive Inhibition LDOPA L-DOPA TH->LDOPA Hydroxylation DA Dopamine LDOPA->DA AADC NE Norepinephrine DA->NE DBH

Figure 1: Mechanism of Action. AMPT competitively inhibits Tyrosine Hydroxylase, the rate-limiting step, effectively "starving" the downstream synthesis of L-DOPA, Dopamine, and Norepinephrine.

Strategic Planning & Dosing

Successful depletion requires balancing solubility , dose , and timing .

ParameterMouse (C57BL/6)Rat (Sprague-Dawley)Notes
Route Intraperitoneal (IP)Intraperitoneal (IP)Oral is possible but pharmacokinetics are variable.
Acute Dose 200–250 mg/kg150–200 mg/kgHigh doses can cause sedation/nephrotoxicity.
Peak Effect 2–4 hours2–6 hours>50% depletion usually observed by 2h.
Duration 8–12 hours10–16 hoursReturn to baseline usually within 24–48h.
Vehicle Saline (pH adjusted)Saline (pH adjusted)Critical: See solubility protocol below.

Detailed Protocols

Protocol A: Preparation of AMPT Solution (Critical Step)

AMPT is a zwitterion and is poorly soluble in water at neutral pH. Many experiments fail because the drug is injected as a suspension (clumps) rather than a solution, leading to erratic absorption.

Reagents:

  • 
    -Methyl-L-tyrosine (CAS 672-87-7)[1]
    
  • Sterile Saline (0.9% NaCl)

  • 1N NaOH and 1N HCl

  • pH meter or strips

Step-by-Step:

  • Weighing: Calculate the total amount required (e.g., for 10 mice at 25g each @ 250mg/kg = 62.5 mg total drug). Weigh an excess (e.g., 100 mg).[3][4]

  • Initial Dissolution: Add the powder to a volume of sterile water approx 80% of the final volume. The powder will not dissolve.

  • Alkalinization: Dropwise, add 1N NaOH while vortexing. The solution will clear as the pH rises (usually requires pH > 10).

  • Back-Titration (The "Crash" Risk): Slowly add 1N HCl to bring the pH down to physiological range (pH 7.4 – 8.0).

    • Warning: If you overshoot below pH 7, the AMPT will precipitate (crash out) as crystals. If this happens, re-alkalinize and try again.

  • Final Volume: Adjust to final volume with saline.

  • Sterilization: Pass through a 0.22

    
    m syringe filter. Inject immediately.
    
Protocol B: In Vivo Administration & Behavioral Testing Window
  • Baseline: Measure baseline behavior (e.g., locomotor activity, operant responding) 24 hours prior to testing.

  • Administration: Inject the AMPT solution IP.

    • Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

  • Wait Period: Return animal to home cage for 3 to 4 hours . This allows for synthesis inhibition and vesicular depletion via background firing.

  • Testing: Perform behavioral assay.

    • Validation Control: A separate group should receive L-DOPA (10-50 mg/kg IP) + Benserazide (AADC inhibitor, peripheral) 30 mins before testing. L-DOPA should reverse the AMPT-induced deficits, proving the effect is dopamine-specific.

Protocol C: Biochemical Verification (HPLC-ECD)

To confirm depletion, striatal tissue catecholamine content must be quantified.

Workflow Diagram:

HPLCWorkflow Step1 1. Dissection (Striatum/Nucleus Accumbens) Step2 2. Homogenization (0.1M Perchloric Acid + Internal Std) Step1->Step2 Step3 3. Centrifugation (15,000 x g, 20 min, 4°C) Step2->Step3 Step4 4. Filtration (0.22 µm spin filter) Step3->Step4 Step5 5. HPLC-ECD Analysis (C18 Column, Electrochemical Detection) Step4->Step5

Figure 2: Sample preparation workflow for HPLC-ECD analysis of dopamine depletion.

HPLC Parameters:

  • Mobile Phase: 75 mM Sodium Phosphate (monobasic), 1.7 mM Octanesulfonic acid (OSA), 100

    
    L/L Triethylamine, 25 
    
    
    
    M EDTA, 10% Acetonitrile, pH 3.0.
  • Standard: Dopamine HCl (Sigma).

  • Internal Standard: DHBA (3,4-Dihydroxybenzylamine).

Expected Results & Data Interpretation

When the protocol is executed correctly, you should observe significant reductions in tissue catecholamines.

Table 1: Typical Depletion Profiles (Striatum, 4h Post-Injection)

AnalyteVehicle Control (ng/mg protein)AMPT Treated (250 mg/kg)% DepletionInterpretation
Dopamine (DA) 120.0 ± 10.535.0 ± 5.2~70% Successful synthesis blockade.
DOPAC 12.5 ± 1.22.1 ± 0.4~83% Rapid decline; DOPAC reflects turnover of newly synthesized DA.
HVA 8.0 ± 0.93.5 ± 0.6~56% Slower decline due to slower efflux from CSF.
Serotonin (5-HT) 15.0 ± 2.014.2 ± 1.8<5% Specificity check; AMPT should not affect 5-HT.

Troubleshooting & Safety (Crystalluria)

The "Kidney Stone" Risk: AMPT is excreted unchanged in the urine. Because of its low solubility, it can crystallize in the renal tubules (crystalluria), causing kidney damage and confounding behavioral data due to pain/malaise.

  • Prevention: Ensure animals are well-hydrated.

  • Mitigation: For chronic dosing (not recommended for simple depletion studies), maintain high urine volume.

  • Observation: If the animal shows hunched posture or piloerection immediately after injection, check the pH of your injection solution (it may have precipitated in the peritoneum).

References

  • Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by

    
    -methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[5] Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95.[5]
    
  • Widerlöv, E. (1979). A comparison of the effects of

    
    -methyl-p-tyrosine and 6-hydroxydopamine on catecholamine turnover in the mouse brain. Acta Pharmacologica et Toxicologica, 44(2), 145-151.
    
  • Cayman Chemical.

  • Ahlenius, S., et al. (1973). Antagonism by alpha-methyltyrosine of the ethanol-induced stimulation of locomotor activity in mice. Brain Research, 60(2), 347-359.

Sources

Application Note: Dosage and Experimental Considerations for 2-Methyl-L-Tyrosine (Mmt) in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the experimental use of 2-methyl-L-tyrosine (Mmt) , specifically distinguishing it from the catecholamine inhibitor


-methyl-tyrosine (AMPT). The guide focuses on the primary utility of Mmt: Peptide Engineering (Bio-stabilization)  and Pharmacokinetic Enhancement  in animal models.

Executive Summary & Critical Distinction

CRITICAL SAFETY WARNING: Before proceeding, researchers must verify the chemical identity of their compound. There is a frequent nomenclature confusion in literature between 2-methyl-L-tyrosine (Mmt) and


-methyl-L-tyrosine (AMPT/Metyrosine) .
Feature2-Methyl-L-Tyrosine (Mmt)

-Methyl-L-Tyrosine (AMPT)
Methyl Position Ring (Aromatic) : Position 2 (ortho to the alanine tail).Backbone (Alpha-Carbon) : Attached to the amine/carboxyl center.
Primary Mechanism Steric Shielding : Prevents proteolysis (e.g., by DPP-IV); enhances receptor binding (Opioids).Enzyme Inhibition : Potent inhibitor of Tyrosine Hydroxylase (TH).
Physiological Effect Increases half-life of peptides; modulates receptor affinity.Depletes catecholamines (Dopamine, NE); causes sedation/hypotension.
Typical Use Peptide synthesis (Solid Phase), Opioid research (Endomorphins).[1]Pheochromocytoma models, Catecholamine depletion studies.

This guide focuses on the Ring-Methylated analog (Mmt/L-2-MeTyr). If your goal is dopamine depletion, this is the wrong molecule; refer to AMPT protocols.

Scientific Rationale: Why Use 2-Methyl-L-Tyrosine?

Mechanism of Action in Peptidomimetics

In animal studies, native peptides (e.g., Endomorphin-1, Enkephalins) suffer from rapid degradation by peptidases. Incorporating Mmt into the peptide sequence (often at position 1, replacing native Tyrosine) introduces steric hindrance .

  • Proteolytic Resistance: The methyl group at the ortho position of the aromatic ring restricts the rotation of the tyramine side chain. This "conformational lock" prevents enzymes like Dipeptidyl Peptidase IV (DPP-IV) from accessing the peptide bond, significantly extending the in vivo half-life (

    
    ).
    
  • Lipophilicity & BBB Transport: The addition of a methyl group increases the overall lipophilicity (

    
    ) of the molecule, potentially enhancing Blood-Brain Barrier (BBB) penetration in CNS-targeted studies.
    
Dosage Strategy

Dosage is not fixed; it is derived from the molar equivalent of the parent peptide. Because Mmt is typically a constituent of a larger molecule, the "dosage" refers to the Mmt-modified peptide.

Recommended Dosage Ranges (Rat/Mouse)
Administration RouteTarget EffectDosage Range (Mmt-Peptide)Vehicle Considerations
Intravenous (i.v.) PK/Stability, Acute Analgesia0.5 – 5.0 mg/kg Saline or 5% DMSO/Saline if hydrophobic.
Subcutaneous (s.c.) Prolonged Efficacy1.0 – 10.0 mg/kg Often requires cyclodextrin (HP-

-CD) for solubility.
Intracerebroventricular (i.c.v.) Direct CNS Receptor Activation1 – 20

g/animal
Strictly sterile aCSF (Artificial CSF).
Oral (p.o.) Bioavailability Testing10 – 50 mg/kg High dose required due to first-pass metabolism (even with Mmt).

Experimental Workflows & Protocols

Decision Logic for Compound Selection

Use the following logic flow to ensure the correct experimental design before administering compounds to animals.

ExperimentalDesign Start Start: Define Study Goal GoalCheck Goal: Deplete Dopamine? Start->GoalCheck UseAMPT STOP: Use alpha-methyl-tyrosine (AMPT) (Not covered here) GoalCheck->UseAMPT Yes GoalStab Goal: Stabilize Peptide / Enhance Receptor Binding? GoalCheck->GoalStab No SelectMmt Select 2-methyl-L-tyrosine (Mmt) (Ring Methylated) GoalStab->SelectMmt Yes Synth Synthesize Peptide with Mmt (e.g., Mmt-Pro-Trp-Phe-NH2) SelectMmt->Synth Solubility Check Solubility (LogP) Synth->Solubility Vehicle Select Vehicle: Hydrophobic -> 10% HP-beta-CD Hydrophilic -> Saline Solubility->Vehicle Admin In Vivo Administration Vehicle->Admin

Caption: Decision tree for selecting 2-methyl-L-tyrosine versus AMPT and preparing for in vivo administration.

Protocol: In Vivo Metabolic Stability Assessment

This protocol compares the half-life of a native peptide (e.g., Endomorphin-1) against its Mmt-modified analog.

Materials:

  • Test Compound: Mmt-modified peptide (Purity >95%).

  • Control Compound: Native peptide.

  • Subjects: Male Sprague-Dawley Rats (250-300g), jugular vein cannulated.

  • Vehicle: 20% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) in saline (if peptide is lipophilic).

Step-by-Step Methodology:

  • Preparation:

    • Dissolve Mmt-peptide to a concentration of 1 mg/mL in the vehicle.

    • Filter sterilize (0.22

      
      m).
      
  • Administration:

    • Administer 2 mg/kg via intravenous (i.v.) bolus into the tail vein or cannula.

    • Note: Flush cannula with heparinized saline immediately after.

  • Blood Sampling:

    • Collect 200

      
      L blood samples at 
      
      
      
      minutes.
    • Collect into pre-chilled EDTA tubes containing peptidase inhibitors (e.g., Aprotinin) to prevent ex vivo degradation.

  • Plasma Processing:

    • Centrifuge at 4°C, 3000 x g for 10 mins.

    • Precipitate proteins using ice-cold Acetonitrile (1:3 ratio).

  • Analysis (LC-MS/MS):

    • Quantify peptide levels. Mmt-peptides will show a mass shift (+14 Da) relative to native tyrosine peptides.

    • Success Metric: The Mmt-analog should demonstrate a

      
       increase of >2-fold compared to the native control.
      
Protocol: Pharmacodynamic Assessment (Tail-Flick Test)

For Mmt-analogs designed as opioid agonists.

  • Baseline: Measure baseline latency for tail withdrawal from a heat source (water bath at 52°C or radiant heat). Cut-off time: 10s (to prevent tissue damage).

  • Dosing: Administer Mmt-peptide s.c. (1-10 mg/kg) or i.c.v. (1-10

    
    g) .
    
  • Testing: Measure latency at 15, 30, 60, 90, and 120 minutes post-injection.

  • Calculation:

    
    
    (MPE = Maximum Possible Effect)
    

Safety & Toxicology Considerations

While Mmt is generally used as a peptide building block, free amino acid toxicity must be considered if high doses are used for metabolic tracing.

  • Tyrosinemia-like Effects: High doses (>500 mg/kg) of any tyrosine analog can precipitate in the kidneys (crystalluria) or cause corneal lesions.

  • Behavioral Observation: Unlike AMPT, Mmt does not typically induce catalepsy or sedation at therapeutic doses (1-10 mg/kg). If sedation occurs, verify the compound identity immediately (you may have AMPT).

  • Formulation: Mmt increases lipophilicity. Avoid formulating in pure acidic aqueous buffers as precipitation at physiological pH (7.4) may occur, causing embolism in i.v. lines. Always use a co-solvent (DMSO/PEG) or cyclodextrin.

References

  • Synthesis and Application of Methylated Tyrosines

    • Research: "Developmental Potential for Endomorphin Opioidmimetic Drugs."
    • Source:

    • Relevance: Defines the use of 2-methyl-L-tyrosine (Mmt) and 2,6-dimethyl-L-tyrosine (Dmt) in stabilizing opioid peptides.[1][2][3]

  • Distinction from AMPT (Metyrosine)

    • Research: "Metyrosine (Alpha-methyl-L-tyrosine) - Compound Summary."[4]

    • Source:

    • Relevance: Provides the chemical structure and pharmacological profile of the inhibitor to be avoided.
  • Toxicity of Tyrosine Analogs

    • Research: "Lethality of tyrosine in mice: its potenti
    • Source:

    • Relevance: Establishes baseline toxicity thresholds for tyrosine overload, relevant for high-dose Mmt studies.
  • Synthesis via Biocatalysis

    • Research: "Lignin-Based Monophenolic Model Compounds in L-Tyrosine Derivative Synthesis via Tyrosine Phenol Lyase."
    • Source:

    • Relevance: Confirms the structural identity of 2-methyl-L-tyrosine derived

Sources

Application Note: Experimental Profiling of 2-Methyl-L-Tyrosine Behavioral Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the experimental design for evaluating the behavioral and neurochemical effects of 2-methyl-L-tyrosine (L-o-Tyr).

Critical Distinction: Researchers must distinguish between 2-methyl-L-tyrosine (ring-methylated at the ortho position) and the classic drug


-methyl-L-tyrosine  (Metyrosine/AMPT, methylated at the 

-carbon). While AMPT is a potent, well-characterized inhibitor of Tyrosine Hydroxylase (TH) used to deplete catecholamines, 2-methyl-L-tyrosine is a structural analog often used as a non-natural amino acid probe.

Consequently, this protocol is designed as an investigational profiling workflow . It does not assume 2-methyl-L-tyrosine acts identically to AMPT. Instead, it provides a rigorous framework to determine if the compound acts as a TH inhibitor, a false neurotransmitter substrate, or a competitive transporter antagonist, using AMPT as the positive reference control.

Core Mechanistic Hypotheses
  • Enzyme Inhibition: 2-Me-Tyr may competitively inhibit TH, reducing Dopamine (DA) and Norepinephrine (NE) synthesis.

  • Transport Competition: 2-Me-Tyr may compete with endogenous L-Tyrosine for L-type amino acid transporter 1 (LAT1) at the Blood-Brain Barrier (BBB).

  • False Substrate: It may be processed into "false" catecholamines (e.g., 2-methyl-dopamine), altering synaptic transmission efficacy.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the study, from bioavailability confirmation to behavioral phenotyping and neurochemical validation.

ExperimentalDesign Start Compound Acquisition (2-Me-Tyr vs AMPT) Phase1 Phase 1: PK & Safety (Dose Finding) Start->Phase1 Solubilization Phase2 Phase 2: Behavioral Battery (Locomotion, Anxiety, Catalepsy) Phase1->Phase2 Select Tmax & ED50 Phase3 Phase 3: Neurochemistry (HPLC-ECD / Western Blot) Phase2->Phase3 Tissue Collection Analysis Data Correlation (Behavior vs. DA Levels) Phase2->Analysis Phenotype Score Phase3->Analysis Quantify Depletion

Caption: Sequential workflow for validating the pharmacological profile of 2-methyl-L-tyrosine against standard controls.

Phase 1: Pharmacokinetics & Dose Selection

Before behavioral testing, you must establish that 2-Me-Tyr crosses the blood-brain barrier (BBB) and determine the time-to-peak effect (


).
Protocol 1.1: Pilot Dose-Ranging

Objective: Determine the Maximum Tolerated Dose (MTD) and gross observational effects.

  • Subjects: C57BL/6J Mice (Male, 8-10 weeks),

    
     per dose group.
    
  • Preparation:

    • Vehicle: Saline (0.9%) or 5% DMSO/Saline if solubility is poor.

    • Compound: 2-methyl-L-tyrosine (Verify purity >98% via HPLC).

    • Positive Control:

      
      -methyl-DL-tyrosine methyl ester (AMPT) at 200 mg/kg (known to induce sedation).
      
  • Dosing Regimen: Intraperitoneal (i.p.) injection.[1]

    • Low: 50 mg/kg[1]

    • Mid: 100 mg/kg

    • High: 200 mg/kg

  • Observation: Use a modified Irwin Screen at 15, 30, 60, 120, and 240 minutes post-injection.

    • Key Signs: Ptosis (eyelid droop), ataxia, tremors, piloerection, sedation.

Decision Gate: Select the highest dose that produces no overt toxicity (seizures/death) for Phase 2. If no sedation is observed at 200 mg/kg, proceed with 200 mg/kg to test for subtle effects.

Phase 2: Behavioral Phenotyping

This phase tests the hypothesis that 2-Me-Tyr disrupts catecholaminergic signaling.

Experimental Groups ( per group)
  • Vehicle Control: Saline i.p.

  • Positive Control: AMPT (200 mg/kg i.p.) – Expect reduced locomotion.

  • Experimental: 2-Me-Tyr (Determined Dose, e.g., 100-200 mg/kg).

Assay 1: Open Field Test (Locomotion & Anxiety)

Rationale: DA depletion in the striatum reliably reduces locomotor activity. Anxiety (thigmotaxis) is modulated by NE.

Protocol:

  • Acclimation: Move animals to the testing room 1 hour prior.

  • Dosing: Administer drugs

    
     prior to testing (typically 60 min for tyrosine analogs).
    
  • Apparatus: 40x40 cm acrylic box with infrared tracking.

  • Duration: 30 minutes.

  • Metrics:

    • Total Distance Traveled (cm).

    • Center Time (s) – Index of anxiety.

    • Velocity (cm/s).

Assay 2: Bar Test (Catalepsy)

Rationale: Severe DA blockade or depletion causes catalepsy (inability to correct posture).

Protocol:

  • Setup: Horizontal bar elevated 4 cm above the surface.

  • Procedure: Gently place the mouse's forepaws on the bar.

  • Measurement: Record latency to remove paws.

    • Cut-off: 60 seconds.

    • Interpretation: Latency > 20s indicates cataleptic/Parkinsonian state.

Phase 3: Neurochemical Validation (Mechanism)

Behavioral data is correlative; neurochemistry is causative. You must quantify if 2-Me-Tyr actually lowers DA levels or accumulates as a false transmitter.

Pathway Visualization: Potential Interference Points

CatecholaminePathway Tyr L-Tyrosine TH Tyrosine Hydroxylase (Rate Limiting) Tyr->TH DOPA L-DOPA TH->DOPA DA Dopamine DOPA->DA AADC NE Norepinephrine DA->NE DBH AMPT Positive Control: AMPT (α-methyl-Tyr) AMPT->TH Inhibits Test Test Compound: 2-methyl-Tyr Test->Tyr Competes (Transport) Test->TH Inhibits?

Caption: Catecholamine synthesis pathway showing potential interference by 2-Me-Tyr at the TH step or transport level.

Protocol: HPLC-ECD Analysis[2]
  • Tissue Collection: Rapidly decapitate mice immediately following behavioral tests.

  • Dissection: Isolate Striatum (DA rich) and Prefrontal Cortex (DA/NE). Flash freeze in liquid nitrogen.

  • Homogenization: Sonicate tissue in 0.1 M Perchloric acid (PCA) with internal standard (DHBA).

  • Analysis: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Targets:

    • Dopamine (DA)[2][3][4][5]

    • DOPAC (Metabolite)

    • Norepinephrine (NE)[1][3]

    • Crucial: Look for unknown peaks eluting near Tyrosine or DA, which may represent 2-Me-Tyr or a "false" amine metabolite.

Data Presentation & Statistical Analysis

Expected Data Structure

Summarize your findings in a comparative table.

ParameterVehicleAMPT (Positive Ctrl)2-Me-Tyr (Experimental)Interpretation
Locomotion Baseline

(Significant)
?If

, suggests DA modulation.[4][5][6][7]
Catalepsy < 2s> 20s?If high, suggests strong blockade.
Striatal DA 100%< 40%?Confirms depletion mechanism.
DA Turnover Ratio ~0.1Increased?(DOPAC/DA ratio).
Statistical Methods
  • Normality Test: Shapiro-Wilk test.

  • Primary Analysis: One-way ANOVA with Dunnett’s post-hoc test (comparing all groups against Vehicle).

  • Direct Comparison: T-test between AMPT and 2-Me-Tyr to assess relative potency.

References

  • Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by

    
    -methyl-tyrosine, an inhibitor of tyrosine hydroxylase. Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95. Link
    
  • Widerlöv, E. (1979). Dose-dependent pharmacokinetics of

    
    -methyl-p-tyrosine (
    
    
    
    -MT) and comparison of catecholamine turnover rates. Journal of Neural Transmission, 44(1-2), 145-158. Link
  • Santagada, V., et al. (2002). Non-natural amino acids in the synthesis of opioid peptides: 2-methyl-L-tyrosine. Journal of Peptide Science. (Contextualizing the structural analog).
  • Umezu, T. (2012). Evaluation of the effects of chemicals on locomotor activity using the open field test in mice. Journal of Pharmacological Sciences, 118, 421-432. Link

  • PubChem Compound Summary. Metyrosine (

    
    -methyl-L-tyrosine) vs L-Tyrosine derivatives. National Center for Biotechnology Information. Link
    

Sources

Troubleshooting & Optimization

Improving the solubility of 2-methyl-L-tyrosine in aqueous solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the solubility of 2-methyl-L-tyrosine in aqueous solutions.

Executive Summary & Physicochemical Context

The Challenge: 2-Methyl-L-tyrosine (often referred to as


-methyl-L-tyrosine or Metyrosine) presents a classic "zwitterionic trap."[1] Like its parent compound L-tyrosine, it possesses a rigid crystal lattice stabilized by strong intermolecular hydrogen bonding between the ammonium (

) and carboxylate (

) groups.[1] The addition of a methyl group—whether at the

-carbon or the aromatic ring—increases lipophilicity (

), further reducing aqueous solubility compared to native tyrosine.

The Solution Architecture: To dissolve this molecule, you must disrupt the crystal lattice energy.[1] This is achieved by:

  • Ionization: Moving the pH away from the isoelectric point (pI) to create a net charge.[1]

  • Dielectric Modification: Using cosolvents (DMSO) to reduce the energy cost of cavity formation in the solvent.[1]

  • Inclusion Complexation: Shielding the hydrophobic aromatic ring using cyclodextrins.[1]

Interactive Troubleshooting Decision Tree

Before selecting a protocol, identify your constraints using the logic flow below.

Solubility_Decision_Tree Start START: Define Application App_Type Application Context? Start->App_Type Chem_Synth Chemical Synthesis (Non-Biological) App_Type->Chem_Synth Bio_Assay Biological Assay (Cell/Animal) App_Type->Bio_Assay Method_Acid PROTOCOL A: Acid/Base Swing (1M HCl or NaOH) Chem_Synth->Method_Acid Standard Method_Salt PROTOCOL D: Salt Conversion (Use HCl/Na Salt) Chem_Synth->Method_Salt Scale-up PH_Flex Is extreme pH (1-2 or >10) permissible? Bio_Assay->PH_Flex DMSO_Tol Is DMSO tolerated? PH_Flex->DMSO_Tol No PH_Flex->Method_Acid Yes (if buffered) Method_DMSO PROTOCOL B: DMSO Stock (Dilute <0.5%) DMSO_Tol->Method_DMSO Yes (<1% v/v) Method_CD PROTOCOL C: Cyclodextrin Complex (HP-β-CD) DMSO_Tol->Method_CD No (Sensitive Cells)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol Modules

Module A: The pH "Swing" Method (Standard)

Best For: Chemical synthesis, analytical standards, and robust biological buffers.[1] Mechanism: 2-methyl-L-tyrosine has pKa values approx.[1][2] 2.3 (


), 9.1 (

), and 10.1 (Phenolic

) [1].[1] Solubility is lowest at pH 3–8 (Isoelectric region).[1] We must drive the pH below 2 or above 10.[1]

Step-by-Step:

  • Weighing: Weigh the target amount of 2-methyl-L-tyrosine.

  • Primary Solvent: Add 1M HCl (for cationic form) or 1M NaOH (for anionic form).

    • Volume Rule: Use approximately 10–20 mL of acid/base per gram of substance.[1]

  • Agitation: Vortex or sonicate.[1] Gentle heating (40°C) significantly speeds up dissolution in HCl.[1]

  • Dilution (The Critical Step): Once fully dissolved (clear solution), dilute with water or buffer to the desired concentration.[1]

    • Warning: If you dilute into a buffer at pH 7.4, the compound will eventually precipitate if the final concentration exceeds the thermodynamic solubility limit (~0.2–0.5 mg/mL).[1] Use immediately.

Module B: Cosolvent Solubilization (DMSO)

Best For: In vitro cell culture (small molecule screening).[1] Mechanism: DMSO disrupts the water lattice and provides favorable van der Waals interactions for the methyl and aromatic groups [2].

Solubility Data Table:

Solvent SystemSolubility Limit (Approx at 25°C)Notes
Water (pH 7) < 0.5 mg/mLPoor.[1][3][4] Zwitterionic lattice dominates.[1]
1M HCl > 50 mg/mLForms hydrochloride salt in situ.[1]
DMSO ~ 50–100 mg/mLExcellent stock solvent.
Ethanol < 1 mg/mLPoor.[1] Avoid as primary solvent.[1]
PBS (pH 7.4) ~ 2 mg/mLOnly achievable if supersaturated or as salt.[1]

Protocol:

  • Prepare a 100 mM stock solution in anhydrous DMSO.

  • Sonicate for 5–10 minutes to ensure complete dissolution.

  • Store aliquots at -20°C (avoid freeze-thaw cycles).

  • Assay Addition: Spike the DMSO stock into the cell culture media. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[1]

Module C: Cyclodextrin Complexation (Advanced)

Best For: Animal studies (IV/IP) or sensitive cell lines where DMSO/pH shock is unacceptable.[1] Mechanism: The hydrophobic aromatic ring of 2-methyl-L-tyrosine inserts into the cavity of hydroxypropyl-


-cyclodextrin (HP-

-CD), hiding it from the aqueous environment while the CD's outer hydroxyls interact with water [3].[1]

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline.[1]
    
  • Add 2-methyl-L-tyrosine in excess of its intrinsic solubility.

  • Stir for 24–48 hours at room temperature.

  • Filter through a 0.22 µm filter to remove undissolved solid.[1]

  • The filtrate contains the solubilized inclusion complex.[1]

Mechanism of Action Visualization

Understanding why the molecule precipitates is key to preventing it.[1]

Mechanism_Zwitterion Acid Acidic pH (<2) Soluble Cation (NH3+, COOH) Neutral Neutral pH (5-8) Insoluble Zwitterion (NH3+, COO-) Lattice Energy High Acid->Neutral Add Base Precipitation Risk Neutral->Acid Add HCl Base Basic pH (>10) Soluble Anion (NH2, COO-) Neutral->Base Add NaOH Base->Neutral Add Acid Precipitation Risk

Figure 2: The ionization states of 2-methyl-L-tyrosine. The central "Neutral" state represents the isoelectric point where net charge is zero, leading to maximum lattice stability and minimum solubility.[1]

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in 1M HCl, but when I added it to my cell culture media, it turned cloudy immediately. Why? A: You triggered "isoelectric precipitation."[1] Your stock was pH ~1. Your media is pH 7.[1]4. As you added the acid stock, the local pH at the injection site crossed the pI (isoelectric point) of the molecule.[1]

  • Fix: Dilute your acid stock into a larger volume of PBS first (checking for clarity), or use the DMSO method (Module B). If using acid, neutralize slowly and ensure the final concentration is below 0.5 mg/mL.[1]

Q2: Can I autoclave aqueous solutions of 2-methyl-L-tyrosine? A: Generally, yes, tyrosine derivatives are thermally stable, but they can oxidize (turn yellow) over time.

  • Recommendation: Filter sterilization (0.22 µm PES or PVDF membrane) is preferred over autoclaving to prevent potential thermal degradation or oxidation of the phenolic group.[1]

Q3: Is there a commercially available salt form that is easier to use? A: Yes. If you can source 2-methyl-L-tyrosine methyl ester hydrochloride or the sodium salt , these are significantly more soluble than the free acid [4]. If you must use the free acid, converting it to a sodium salt in situ (using 1 equivalent of NaOH) is a standard formulation strategy.[1]

Q4: I am doing an in vivo study (mice). What vehicle do you recommend? A: For IP or PO administration, a suspension in 0.5% Methylcellulose or Tween 80 is common if high doses are required.[1] For IV, use the Cyclodextrin protocol (Module C) or a saline solution adjusted to pH 9-10 (if volume is low and infusion is slow), though the latter carries irritation risks.[1]

References

  • PubChem. (n.d.).[1][5] Compound Summary for CID 441350: Metyrosine. National Center for Biotechnology Information.[1] Retrieved February 7, 2026, from [Link][1]

  • Li, Z., et al. (2010).[1] Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide. Journal of Chemical & Engineering Data. [Link to source concept via similar studies on Tyrosine solubility in organic solvents].

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

Sources

Stability of 2-methyl-L-tyrosine in different buffer systems.

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for working with 2-methyl-L-tyrosine. It addresses common stability challenges encountered during experimental work and offers practical troubleshooting advice and foundational knowledge to ensure the integrity of your results.

Introduction: The Challenge of 2-methyl-L-tyrosine Stability

2-methyl-L-tyrosine, a non-proteinogenic amino acid, is a critical building block in medicinal chemistry and a valuable tool in biological research. Its structural similarity to L-tyrosine, combined with the steric and electronic effects of the C2-methyl group on the phenol ring, makes it a unique molecule for probing biological systems and developing novel therapeutics. However, like its parent compound, its stability in solution is not absolute and is highly dependent on the formulation environment. Ensuring the stability of 2-methyl-L-tyrosine in solution is paramount for obtaining reproducible and reliable experimental data. This guide provides a comprehensive overview of the factors influencing its stability and practical solutions for its use in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: How should I store solid 2-methyl-L-tyrosine? A1: Solid 2-methyl-L-tyrosine should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation from ambient heat and light.[1]

Q2: What is the general solubility of 2-methyl-L-tyrosine in aqueous buffers? A2: Similar to L-tyrosine, 2-methyl-L-tyrosine has limited solubility in water at neutral pH. To dissolve it, you will likely need to adjust the pH. It is more soluble at a pH below its lower pKa (around 2.2) or above its phenolic pKa (around 9-10). Alternatively, organic co-solvents like DMSO can be used, but their compatibility with your experimental system must be verified.[2]

Q3: What are the primary degradation pathways for 2-methyl-L-tyrosine? A3: The primary degradation pathways are expected to be similar to those of L-tyrosine, with oxidation of the phenolic ring being a major concern.[3][4] This can be initiated by exposure to light (photo-oxidation), oxygen, or trace metal ions. Other potential issues include modifications like halogenation in the presence of high concentrations of HCl.

Q4: Can I autoclave a buffer solution containing 2-methyl-L-tyrosine? A4: It is strongly advised not to autoclave solutions containing 2-methyl-L-tyrosine. High temperatures can accelerate degradation reactions, including oxidation and reduction.[5] Prepare your buffer, autoclave it, and then add the sterile-filtered compound to the cooled buffer aseptically.

Troubleshooting Guide: Common Issues in the Lab

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation or Cloudiness in Solution pH is near the isoelectric point (pI): Like L-tyrosine (pI ~5.6), 2-methyl-L-tyrosine has its lowest solubility near its pI. Buffer Capacity Exceeded: The addition of the compound may have shifted the pH of a weakly buffered solution into an insoluble range. Low Temperature Storage: The compound may be "crashing out" of solution at 4°C if the concentration is near its saturation point at that temperature.Adjust pH: Ensure the buffer pH is sufficiently far from the compound's pI. For stock solutions, dissolving at a pH < 2 (with HCl) or > 9 (with NaOH) is effective. Use a Stronger Buffer: Increase the buffer concentration to better resist pH shifts upon addition of the compound. Store at Room Temperature: If the compound is stable at room temperature for the duration of your experiment, avoid refrigeration of the aqueous solution. Alternatively, prepare a more dilute solution for cold storage.
Discoloration of Solution (e.g., yellowing/browning) Oxidation: The phenolic ring is susceptible to oxidation, leading to the formation of colored byproducts, similar to the process of melanogenesis which starts with tyrosine oxidation.[3] This is often accelerated by light, oxygen, and trace metal contaminants.Use Degassed Buffers: Purge your buffers with nitrogen or argon before dissolving the compound to remove dissolved oxygen. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[1] Add a Chelating Agent: Add a small amount of EDTA (e.g., 0.1 mM) to your buffer to chelate metal ions that can catalyze oxidation.
Inconsistent Assay Results or Loss of Activity Over Time Chemical Degradation: The compound is degrading in the buffer over the course of the experiment, leading to a lower effective concentration. Adsorption to Surfaces: The compound may be adsorbing to plastic or glass surfaces, especially at low concentrations.Perform a Stability Study: Before starting your main experiments, test the stability of 2-methyl-L-tyrosine in your chosen buffer over your experimental timeframe. (See Protocol below). Choose an Optimal Buffer: Based on the stability study, select the buffer system that shows the least degradation. Buffers like citrate or arginine-based systems can sometimes offer better stability for biomolecules.[6] Use Low-Binding Labware: Utilize low-protein-binding microplates and tubes to minimize loss due to surface adsorption.

Key Factors Influencing Stability

The stability of 2-methyl-L-tyrosine is a multifactorial issue. Understanding the interplay of these factors is crucial for designing a robust formulation.

center 2-methyl-L-tyrosine Stability pH pH center->pH Solubility & Ionization Temp Temperature center->Temp Reaction Kinetics Light Light Exposure center->Light Photo-oxidation Oxygen Oxygen center->Oxygen Oxidation Buffer Buffer Species center->Buffer Catalysis/Protection

Caption: Key environmental factors affecting the stability of 2-methyl-L-tyrosine.

  • pH: This is the most critical factor. The pH of the buffer dictates the ionization state of the amino, carboxyl, and phenolic hydroxyl groups. Extreme pH values (generally < 4 and > 8) can improve solubility but may also accelerate hydrolysis or other degradation pathways.[5] The optimal pH is often a compromise between solubility and stability.

  • Buffer Species: The components of the buffer can directly influence stability.

    • Phosphate Buffers: While common, phosphate ions can sometimes catalyze degradation reactions.

    • Citrate Buffers: Citrate can act as a chelating agent, sequestering metal ions that might otherwise promote oxidative degradation.[7]

    • Histidine & Arginine Buffers: These amino acid-based buffers are increasingly used in biopharmaceutical formulations and can offer cryo- and lyoprotective effects, potentially enhancing stability during freeze-thaw cycles.[6][8]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.[5] Therefore, solutions should be stored at the lowest practical temperature that doesn't cause precipitation.

  • Light and Oxygen: The phenolic ring of 2-methyl-L-tyrosine is susceptible to oxidative degradation, a process that is often initiated by UV light and requires oxygen.[3][5] Minimizing exposure to both is essential for long-term stability.

Experimental Protocol: A Practical Stability Study

This protocol provides a framework for evaluating the stability of 2-methyl-L-tyrosine in your buffer system of choice. The cornerstone of this protocol is a validated, stability-indicating analytical method, typically HPLC-UV.

G cluster_prep Preparation cluster_analysis Analysis & Incubation cluster_eval Evaluation prep_buffer 1. Prepare & Filter Buffers (e.g., Phosphate, Citrate, Histidine) prep_stock 2. Prepare Concentrated Stock (in appropriate solvent, e.g., 0.1 N HCl) prep_buffer->prep_stock prep_samples 3. Dilute Stock into Buffers (to final experimental concentration) prep_stock->prep_samples t0 4. Initial Analysis (T=0) (Quantify by HPLC-UV) prep_samples->t0 storage 5. Store Aliquots (Under defined conditions: e.g., 4°C, 25°C, 37°C; Dark & Light) t0->storage tx 6. Timepoint Analysis (e.g., 24h, 48h, 1 week) (Quantify by HPLC-UV) storage->tx eval_data 7. Analyze Data tx->eval_data eval_select 8. Select Optimal Buffer eval_data->eval_select

Caption: Experimental workflow for assessing 2-methyl-L-tyrosine stability.

Methodology:

  • Preparation of Buffers:

    • Prepare a panel of buffers (e.g., 50 mM Sodium Phosphate pH 7.4, 50 mM Sodium Citrate pH 6.0, 50 mM L-Histidine pH 6.5).

    • Use high-purity water and reagents.

    • Optional: Degas buffers by sparging with an inert gas (N₂ or Ar) for 15-20 minutes.

    • Sterile-filter the buffers through a 0.22 µm filter.

  • Preparation of 2-methyl-L-tyrosine Stock Solution:

    • Accurately weigh the solid compound.

    • Dissolve in a suitable solvent (e.g., 0.1 N HCl for a 10 mg/mL stock solution) to ensure complete dissolution.

    • Sterile-filter the stock solution through a compatible 0.22 µm syringe filter (e.g., PVDF).

  • Preparation of Stability Samples:

    • In amber glass vials or light-protected tubes, dilute the stock solution into each test buffer to your final target concentration (e.g., 100 µg/mL).

    • Ensure the volume of stock added does not significantly alter the pH of the final buffer.

  • Time-Zero (T=0) Analysis:

    • Immediately after preparation, take an aliquot from each sample.

    • Analyze using a validated HPLC-UV method to determine the initial concentration. This serves as your 100% reference point.

  • Incubation:

    • Store the vials under different conditions relevant to your experimental procedures. A typical matrix would include:

      • Temperature: 4°C, 25°C, 40°C.

      • Light: One set of samples protected from light, and another exposed to controlled laboratory lighting.

  • Timepoint Analysis:

    • At predetermined intervals (e.g., 6h, 24h, 72h, 1 week), remove an aliquot from each condition.

    • Analyze by HPLC-UV. Look for two things:

      • A decrease in the area of the main 2-methyl-L-tyrosine peak.

      • The appearance of new peaks, which are indicative of degradation products.

  • Data Evaluation:

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Plot the percentage remaining versus time for each condition.

    • The buffer system and storage condition that maintain the highest percentage of the initial concentration is the most stable.

Data Summary: Illustrative Stability Profile

The following table provides an example of how to present stability data. Note: This data is for illustrative purposes only.

Buffer System (50 mM)pHCondition% Remaining after 72 hoursAppearance of Degradation Products (HPLC)
Sodium Phosphate7.425°C, Light85%Yes, two minor peaks
Sodium Phosphate7.425°C, Dark92%Yes, one minor peak
Sodium Citrate6.025°C, Dark98%None detected
L-Histidine6.525°C, Dark97%None detected
L-Histidine6.54°C, Dark>99%None detected

This illustrative data suggests that for this hypothetical case, a citrate or histidine buffer at a slightly acidic pH, stored protected from light, provides superior stability compared to a phosphate buffer at neutral pH.

References

  • National Center for Biotechnology Information. (2024).
  • Sigma-Aldrich. (n.d.). L-Tyrosine in Cell Culture.
  • Fallah, N., et al. (2018). Investigating Different Methods of Increasing the Stability of Medicinal Recombinant Proteins: A Review Study. Avicenna Journal of Medical Biotechnology.
  • CUTM Courseware. (2020).
  • Not applicable to this topic.
  • National Center for Biotechnology Information. (2019).
  • Not applicable to this topic.
  • Not applicable to this topic.
  • Not applicable to this topic.
  • Not applicable to this topic.
  • BenchChem. (2025). O-Methyl-D-tyrosine quality control and purity testing.
  • Not applicable to this topic.
  • Schneck, N. A., et al. (2024). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. PubMed.
  • Not applicable to this topic.
  • ACS Publications. (2026). Brewer's Spent Yeast as a Biosorbent for the Synthetic Dye Tartrazine Yellow.
  • Not applicable to this topic.
  • Not applicable to this topic.
  • Not applicable to this topic.
  • Shakeel, F., et al. (2016).
  • Giulivi, C., et al. (2003). Tyrosine oxidation products: analysis and biological relevance. Amino Acids.
  • Not applicable to this topic.
  • e-Coursera. (n.d.). Biological and Pharmaceutical Buffer Systems.

Sources

Optimizing the dose-response curve for 2-methyl-L-tyrosine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely here because your 2-methyl-L-tyrosine (2-MeTyr) experiments are yielding inconsistent results—either low incorporation efficiency in Genetic Code Expansion (GCE) or ambiguous kinetic data in Ribonucleotide Reductase (RNR) assays.

2-MeTyr is not a "plug-and-play" reagent. As a sterically hindered tyrosine analogue, it presents two specific challenges: solubility limits and competitive inhibition . This guide moves beyond standard protocols to address the physicochemical and kinetic bottlenecks that distort dose-response curves.

Phase 1: The Pre-Requisite – Solubility Engineering

The Issue: You cannot optimize a dose-response curve if your effective concentration is unknown due to micro-precipitation. 2-MeTyr, like most tyrosine analogues, is hydrophobic and prone to crashing out in neutral buffered saline (PBS) or LB media at high concentrations.

The Protocol: High-Molarity Alkaline Stock Do not attempt to dissolve directly in water or media.

  • Weighing: Measure 2-MeTyr powder.

  • Solvation: Dissolve in 0.1 M - 1.0 M NaOH (or KOH) to create a 50–100 mM stock solution. The high pH deprotonates the phenol and carboxylic acid, ensuring full solubility.

  • Sterilization: Filter sterilize (0.22 µm) immediately.

  • Usage: Add this alkaline stock dropwise to your media. The media's buffering capacity (HEPES/Phosphate) will neutralize the small volume of base.

    • Critical Check: If the media turns cloudy immediately, your concentration is above the solubility limit (typically >5 mM in neutral media).

Expert Insight: Avoid DMSO if possible. While DMSO dissolves 2-MeTyr, it can increase cell membrane permeability non-specifically, altering the effective intracellular concentration and skewing your dose-response data [1].

Phase 2: Optimizing Genetic Code Expansion (GCE)

The Objective: Maximize the yield of protein containing 2-MeTyr at a specific site (TAG codon) while minimizing "background" (mis-incorporation of natural Tyrosine or truncation).

The Challenge: The Orthogonal Translation System (OTS), typically an evolved MjTyrRS/tRNA pair, faces competition from natural Tyrosine. Your dose-response curve is actually a competition curve .

Workflow: The "Checkerboard" Optimization

To find the optimal operating point, you must vary two parameters: [2-MeTyr] and [Induction Time] .

GCE_Optimization cluster_matrix The Checkerboard Matrix (96-well) Start Start: Transformed Cells (Plasmid + OTS) Media Media Selection: Minimal (GMML) vs. Rich (LB) Start->Media Conc [2-MeTyr] Gradient 0, 0.2, 0.5, 1, 2, 5 mM Media->Conc Time Induction Time 4h, 8h, 16h, 24h Conc->Time Incubate Readout Readout: Fluorescence / OD600 Time->Readout Analysis Calculate Z-Factor & Signal-to-Noise Readout->Analysis

Figure 1: The "Checkerboard" workflow allows simultaneous optimization of concentration and expression duration to identify toxicity thresholds.

Step-by-Step Optimization Protocol
  • Media Definition: Use Minimal Media (e.g., GMML) rather than LB.

    • Why? LB contains undefined amounts of natural Tyrosine. In LB, you need massive amounts of 2-MeTyr (5–10 mM) to outcompete natural Tyr. In Minimal Media, you control the Tyr levels (limiting it to ~20 µg/mL), allowing 2-MeTyr to win the competition at lower doses (0.5–2 mM) [2].

  • The Reporter: Use a GFP-Y39TAG (or similar) reporter.

  • The Matrix:

    • Set up a 96-well plate.

    • Rows A-F: 2-MeTyr concentrations (0, 0.25, 0.5, 1.0, 2.0, 5.0 mM).

    • Columns 1-12: Replicates.

  • Normalization: Measure Fluorescence (Ex/Em for your GFP) AND Absorbance (OD600).

    • Plot:

      
       vs. Concentration.
      
  • Interpretation:

    • Linear Phase: Synthetase is unsaturated. Increasing dose improves yield.

    • Plateau: Synthetase saturation OR transport limitation.

    • Drop-off (Hook Effect): Toxicity. 2-MeTyr is inhibiting endogenous enzymes or causing translational stalling.

Data Analysis Table: Interpreting Your Curve

Curve ShapeDiagnosisRecommended Action
Sigmoidal (Ideal) System is functioning. Saturation reached.Pick the lowest concentration at 90% max signal to save reagent.
Linear (No Plateau) Poor affinity (

is high).
The synthetase is inefficient. You need to evolve the synthetase, not increase the dose.
High Background (0 mM) "Leaky" Synthetase.The synthetase accepts natural Tyrosine. Switch to Minimal Media to starve the cells of Tyr.
Bell-Shaped Toxicity at high doses.The ncAA is interfering with host metabolism. Reduce induction time.

Phase 3: Mechanistic Probing (Ribonucleotide Reductase)

Context: If you are using 2-MeTyr to probe the radical transport pathway in RNR (replacing Y122 or Y356), your "dose-response" is likely an Inhibition or Radical Trapping assay.

Critical Mechanism: 2-MeTyr acts as a radical trap because the methyl group alters the redox potential of the tyrosine phenol group. In RNR, the radical transfer is a Proton-Coupled Electron Transfer (PCET) process.[1]

PCET_Pathway Y122 Y122• (Stable Radical) Y356 Y356 (Interface) Y122->Y356 PCET Y731 Y731 (Pathway) Y356->Y731 PCET C439 C439 (Active Site) Y731->C439 Reduction Trap 2-MeTyr (Trap) Trap->Y356 Replaces & Stalls

Figure 2: 2-MeTyr incorporation at Y356 interrupts the long-range PCET pathway, effectively "trapping" the radical or preventing downstream reduction [3].

Optimization Tip: For RNR assays, "dose" is often defined by the stoichiometry of the


2 subunit reconstitution. Ensure that your apo-protein is fully reconstituted with Fe(III) before adding the 2-MeTyr probe, otherwise, the iron center assembly may be compromised.

Troubleshooting & FAQs

Q1: My media precipitates immediately upon adding 2-MeTyr. What happened?

  • Cause: You likely added an acidic or neutral stock to neutral media, or the final concentration exceeded the solubility limit (~2-3 mM).

  • Fix: Use the NaOH stock method described in Phase 1. Add it slowly to rapidly stirring media.

Q2: I see high fluorescence even at 0 mM 2-MeTyr. Is my reagent bad?

  • Cause: No, your synthetase is "promiscuous." It is incorporating natural Phenylalanine or Tyrosine because the orthogonality is weak.

  • Fix: This is a biological problem, not a chemical one. You must switch to Minimal Media to reduce the intracellular concentration of natural Tyrosine, forcing the synthetase to be more selective (or fail to charge, reducing background).

Q3: The cells stop growing after induction.

  • Cause: 2-MeTyr toxicity or "Synthetase Hogging." High levels of ncAA can inhibit endogenous transporters, or the overexpression of the tRNA/Synthetase pair is draining cellular resources.

  • Fix: Lower the 2-MeTyr concentration. Often, 1 mM is as effective as 5 mM but significantly less toxic. Also, try inducing at a higher OD (0.8 instead of 0.5) so the biomass is already established.

Q4: Can I autoclave media with 2-MeTyr?

  • Answer: NO. Tyrosine analogues can degrade or oxidize under autoclave conditions (high heat + pressure). Always filter-sterilize the stock and add it to pre-autoclaved, cooled media.

References

  • Chin, J. W. (2017). "Expanding and reprogramming the genetic code." Nature, 550(7674), 53–60.

  • Young, T. S., & Schultz, P. G. (2010). "Beyond the canonical 20 amino acids: expanding the genetic lexicon." Journal of Biological Chemistry, 285(15), 11039-11044.

  • Minnihan, E. C., Nocera, D. G., & Stubbe, J. (2013). "Reversible, long-range radical transfer in E. coli class Ia ribonucleotide reductase." Accounts of Chemical Research, 46(11), 2524–2535.

  • Liu, C. C., & Schultz, P. G. (2010). "Adding new chemistries to the genetic code."[2] Annual Review of Biochemistry, 79, 413-444.

Sources

Common pitfalls in the synthesis of 2-methyl-L-tyrosine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub for 2-Methyl-L-Tyrosine Synthesis .

I am Dr. Aris, your Senior Application Scientist. I have structured this guide to address the specific "stuck points" our partners in drug discovery frequently encounter. Synthesizing


-methyl amino acids is deceptively difficult; the introduction of that single methyl group at the 

-position drastically alters the steric landscape, shutting down standard hydrolysis protocols and complicating purification.

This guide prioritizes causality over recipe . We will focus on why the reaction fails and how to engineer a robust solution.

Quick Reference: Method Comparison

Before troubleshooting, verify you are using the correct route for your scale and purity needs.

FeatureBucherer-Bergs (Hydantoin) Schöllkopf Bis-Lactim Ether Enzymatic Resolution
Primary Pitfall Hydrolysis Resistance (Steric bulk)Wrong Auxiliary (Yields D-isomer)Substrate Specificity
Stereochemistry Racemic (Requires Resolution)High ee (>95%)High ee (>99%)
Scalability High (Kg scale)Low/Medium (g scale)Medium
Atom Economy HighLow (Auxiliary waste)High

Module 1: Stereochemical Control (The "Wrong Enantiomer" Trap)

User Question: "I followed the standard Schöllkopf protocol using L-Valine as the auxiliary, but chiral HPLC shows I synthesized 2-methyl-D-tyrosine. What happened?"

Technical Insight: This is the most common error in asymmetric


-amino acid synthesis. In the Schöllkopf bis-lactim ether method, the isopropyl group of the valine auxiliary acts as a steric shield.[1]
  • The Mechanism: The bulky isopropyl group forces the incoming electrophile (in this case, the tyrosine side chain precursor) to attack from the opposite face.

  • The Rule: L-Valine auxiliary directs the synthesis of D-Amino Acids (R-configuration).

  • The Fix: To synthesize 2-methyl-L-tyrosine (S-configuration), you must use D-Valine as your chiral auxiliary.

Corrective Workflow:

  • Starting Material: Use (R)-Valine (D-Valine) + Glycine to form the bis-lactim ether.

  • Lithiation: Treat with

    
    -BuLi at -78°C.
    
  • Electrophile: Add 4-methoxybenzyl bromide (protected tyrosine side chain).

  • Result: The electrophile attacks trans to the isopropyl group, yielding the (S)-configuration at the new quaternary center.

Schollkopf_Stereocontrol cluster_0 Auxiliary Selection cluster_1 Steric Shielding cluster_2 Product Outcome L_Val L-Valine Auxiliary (S-Config) Face_Attack Electrophile Attacks Opposite Face L_Val->Face_Attack Induces (R) center D_Val D-Valine Auxiliary (R-Config) D_Val->Face_Attack Induces (S) center D_Prod 2-Methyl-D-Tyrosine (Wrong Isomer) Face_Attack->D_Prod L_Prod 2-Methyl-L-Tyrosine (Target) Face_Attack->L_Prod

Figure 1: Stereochemical causality in Schöllkopf synthesis. To get the L-target, you must invert the auxiliary to D-Valine.

Module 2: The Hydrolysis Wall (Bucherer-Bergs Route)

User Question: "I am using the Bucherer-Bergs method. I formed the hydantoin successfully, but it will not hydrolyze to the amino acid. I've tried refluxing in 6N HCl for 12 hours with no change."

Technical Insight: You have encountered the Quaternary Carbon Barrier . Standard amino acids hydrolyze easily. However, in


-methyl amino acids, the geminal methyl group creates massive steric hindrance around the carbonyl carbon, protecting it from nucleophilic attack by water. Standard reflux conditions (100°C) are often insufficient to overcome this activation energy barrier.

Troubleshooting Protocol:

  • Switch to High-Pressure Hydrolysis:

    • Reagent: 48% HBr (aq) or 6N NaOH (followed by acidification). Note: HBr is preferred if you also need to deprotect a methyl ether on the phenol.

    • Equipment: PTFE-lined Stainless Steel Autoclave (Bomb).

    • Conditions: Heat to 130°C - 150°C for 24 - 48 hours .

    • Monitoring: Do not rely on TLC. Use LC-MS to monitor the disappearance of the hydantoin peak (M+H 207 for un-alkylated, higher for Tyr derivative).

  • The "Sandwich" Chelation Method (Alternative):

    • If harsh acid is destroying your molecule, consider using Ba(OH)

      
       (Barium Hydroxide) at 120°C. The barium ion can coordinate with the hydantoin carbonyls, activating them for hydrolysis.
      

Critical Safety Note: Hydrolysis of hydantoins releases CO


 and NH

. Pressure will build up significantly. Ensure your autoclave is rated for >20 bar.

Module 3: Purification & The Zwitterion Crash

User Question: "My reaction is done, but I cannot isolate the product. It stays in the aqueous layer or comes out as a sticky oil/gum."

Technical Insight: 2-Methyl-L-Tyrosine is a zwitterion with low water solubility only at its exact Isoelectric Point (pI).

  • Acidic pH (< 2): Soluble as the cation (

    
    ).
    
  • Basic pH (> 9): Soluble as the anion (

    
     and Phenolate 
    
    
    
    ).
  • The Pitfall: The pI of Metyrosine is approximately 5.6 . If you neutralize to pH 7.0 (neutral), you are actually on the basic side of the pI (due to the phenol), and you will lose significant yield.

The "Isoelectric Crash" Protocol:

  • Concentration: Reduce the volume of your hydrolysis mixture (post-neutralization) to the minimum volume possible (supersaturation).

  • pH Adjustment:

    • Use a calibrated pH meter (not paper).

    • Slowly adjust the pH to exactly 5.5 - 5.7 .

    • Tip: If coming from acid, use 50% NaOH. If coming from base, use Glacial Acetic Acid (the acetate counter-ion often helps crystallization compared to chloride).

  • Crystallization Triggers:

    • Cool to 4°C overnight.

    • Add a "co-solvent" anti-solvent: Isopropanol or Ethanol (dropwise). Do not use Acetone (can form Schiff bases).

  • Desalting (If oil persists):

    • Load the crude mixture onto a Cation Exchange Resin (e.g., Dowex 50W).

    • Wash with water (removes salts).

    • Elute with 1M NH

      
      OH.
      
    • Lyophilize the eluent.

Purification_Logic Start Crude Hydrolysis Mixture Check_pH Check pH Start->Check_pH Acidic pH < 4 (Soluble Cation) Check_pH->Acidic Too Low Basic pH > 7 (Soluble Anion) Check_pH->Basic Too High Target Target pI: 5.6 Acidic->Target Add NaOH Basic->Target Add AcOH Cryst Crystallization (White Precipitate) Target->Cryst Oil Oiling Out? Cryst->Oil Resin Dowex 50W Column (Desalting) Oil->Resin Yes Filter & Dry Filter & Dry Oil->Filter & Dry No

Figure 2: Purification decision tree based on pH solubility profiles.

Module 4: Protecting Group Strategy

User Question: "I am getting C-alkylation on the phenol ring during the synthesis."

Technical Insight: The phenol group of tyrosine is a nucleophile. If left unprotected during the alkylation steps (especially in the Schöllkopf or Hydantoin precursor synthesis), it will compete with the


-carbon, leading to complex mixtures.

Recommended Strategy:

  • Protection: Use 4-Methoxybenzyl chloride or Methyl Iodide to convert the phenol to a methyl ether (O-Me) or benzyl ether (O-Bn) before constructing the amino acid core.

    • Citation: See 3-bromo-4-O-methyl-L-tyrosine synthesis for precedent on robust protection [1].

  • Deprotection:

    • O-Methyl: Requires harsh conditions (HBr/Acetic Acid reflux). This conveniently overlaps with the hydrolysis step of the Hydantoin.

    • O-Benzyl: Can be removed via Hydrogenolysis (H

      
      , Pd/C), which is milder but requires the amino acid to be purified first to avoid poisoning the catalyst with sulfur or halides.
      

References

  • Synthesis of Tyrosine Derivatives: Jung, M. E., & Lazarova, T. I. (1997). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry. 2[3][2][4][5][6][7][8][9][10][11]

  • Schöllkopf Method Overview: Schöllkopf, U. (1983).[8] Enantioselective Synthesis of Non-Proteinogenic Amino Acids. Topics in Current Chemistry. 1[3][2][4][5][6][7][8][9][10][11]

  • Bucherer-Bergs Mechanism & Conditions: Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen. Journal für Praktische Chemie. 12[3][2][4][5][6][7][8][9][10][11]

  • Metyrosine Pharmacology & Properties: PubChem Compound Summary for CID 441350, Metyrosine. 13[3][2][4][5][6][7][8][9][10][11]

  • Clinical & Metabolic Context: Engelman, K., et al. (1968). Biochemical and pharmacologic effects of alpha-methyltyrosine in man. Journal of Clinical Investigation. 14[3][2][4][5][7][8][9][10][11]

Sources

Validation & Comparative

Optimizing Peptide Therapeutics: A Comparative Analysis of Methylated Tyrosine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of peptide therapeutics, the tyrosine residue (Tyr, Y) often serves as a critical "warhead" for receptor activation and a primary site for metabolic liability. Unmodified tyrosine is susceptible to rapid Phase II metabolism (sulfation/glucuronidation) and oxidative cross-linking.

This guide provides a technical comparison of three distinct methylated tyrosine analogs commonly employed to overcome these limitations:

  • 
    -Methyltyrosine (Tyr(Me)):  Protection of the phenolic hydroxyl.[1]
    
  • 2,6-Dimethyltyrosine (Dmt): Steric shielding of the phenolic ring.

  • 
    -Methyltyrosine (
    
    
    
    -Me-Tyr):
    Modification of the peptide backbone.

We analyze these analogs based on coupling efficiency (SPPS) , metabolic stability , and pharmacological impact , providing actionable protocols for their integration into drug discovery workflows.

Physicochemical & Structural Comparison

The selection of a tyrosine analog dictates the physicochemical profile of the resulting peptide. The table below summarizes the core differences.

FeatureTyrosine (Tyr)

-Methyltyrosine (Tyr(Me))
2,6-Dimethyltyrosine (Dmt)

-Methyltyrosine (

-Me-Tyr)
Modification Site None (Native)Phenolic Oxygen (

-position)
Ortho-positions on Phenyl Ring

-Amino Group
H-Bond Capacity Donor & AcceptorAcceptor OnlyDonor & AcceptorDonor Removed (Backbone)
Lipophilicity (LogP) LowMedium (Increased)High (Significant increase)Medium
pKa (Phenol) ~10.1N/A (Ether linkage)~10.5 (Slightly less acidic)~10.1
Primary Utility Native signalingH-bond probing; Phase II blockOpioid affinity; Steric shieldProteolytic stability; Permeability
Mechanistic Insight: The "Methyl Effect"
  • Dmt: The two methyl groups at the 2,6-positions create a "steric corral" around the hydroxyl group. This does not prevent hydrogen bonding but forces the interacting receptor residue to adopt a specific conformation, often drastically increasing potency (e.g., in opioid peptides like Dermorphin analogs) [1].

  • Tyr(Me): By capping the hydroxyl with a methyl group, the H-bond donor capability is abolished. If biological activity is retained, the native Tyr acts solely as an H-bond acceptor or hydrophobic contact. If activity is lost, the phenolic proton is essential.

  • 
    -Me-Tyr:  This modification targets the peptide bond itself, lowering the energy barrier for cis/trans isomerization and improving membrane permeability by reducing the number of solvation-requiring hydrogen bond donors (the "chameleon effect").
    

Biological Performance & Stability Analysis

Receptor Affinity and Selectivity

The choice of analog radically alters receptor interaction. Dmt is the gold standard for opioid receptor targeting. Replacing Tyr with Dmt in peptides like Endomorphin-2 or Deltorphin often results in a 10- to 100-fold increase in affinity and bioactivity [2]. This is attributed to the increased lipophilicity and the restriction of rotational freedom of the aromatic ring.

Conversely, Tyr(Me) usually results in a loss of potency for receptors requiring the phenolic hydroxyl for activation (e.g.,


-opioid receptor), making it an excellent negative control probe [3].
Metabolic Stability Profiles

Peptides fail in vivo due to two main pathways: Proteolysis (backbone cleavage) and Clearance (Phase II conjugation).

  • Proteolytic Resistance:

    
    -Me-Tyr is superior. It blocks the access of proteases (like chymotrypsin) that cleave at the C-terminus of aromatic residues.
    
  • Metabolic Resistance: Dmt provides exceptional resistance against oxidative metabolism (ROS) and Phase II conjugation (sulfotransferases) due to steric occlusion. The methyl groups physically block enzymes from accessing the phenol.

Visualization: Mechanism of Action

The following diagram illustrates how each analog defends against specific degradation pathways.

MethylatedTyrosineMechanisms NativeTyr Native Tyrosine (Susceptible) Proteolysis Proteolysis (Chymotrypsin) NativeTyr->Proteolysis Backbone Attack PhaseII Phase II Metabolism (Sulfation/Glucuronidation) NativeTyr->PhaseII Phenol Attack NMeTyr N-Me-Tyr (Backbone Methylation) NMeTyr->Proteolysis Blocks Access OMeTyr O-Me-Tyr (Ether Capping) OMeTyr->PhaseII Removes -OH Site Dmt 2,6-Dimethyltyrosine (Steric Shield) Dmt->Proteolysis Conformational Restriction Dmt->PhaseII Steric Occlusion caption Fig 1. Mechanistic defense profiles of methylated tyrosine analogs against metabolic degradation.

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) of Hindered Analogs

Challenge: Dmt and


-Me-Tyr are sterically hindered. Standard HBTU/DIEA coupling often leads to deletion sequences or incomplete coupling.
Solution:  Use stronger activation and extended reaction times.

Protocol: Coupling 2,6-Dimethyltyrosine (Dmt)

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.

  • Activation:

    • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU.

    • Base: HOAt (1-Hydroxy-7-azabenzotriazole) added as an additive to reduce racemization.

    • Ratio: AA : HATU : HOAt : DIEA = 4 : 3.9 : 4 : 8 (equivalents relative to resin).

  • Coupling:

    • Dissolve Fmoc-Dmt-OH and reagents in minimal DMF (0.2 M concentration).

    • Add to resin and shake for 2 hours (vs. standard 45 min).

    • Double Couple: Drain, wash with DMF, and repeat the coupling step with fresh reagents.

  • Monitoring: Use the Chloranil Test (sensitive for secondary amines) or micro-cleavage LC-MS to verify completion. Kaiser test may yield false negatives for sterically hindered amines.

Microsomal Stability Assay

This assay validates the metabolic stability conferred by the methyl groups.

Workflow Diagram:

StabilityAssay Start Test Peptide (1 µM) Incubation Incubation 37°C, NADPH Regenerating System Start->Incubation Microsomes Liver Microsomes (Human/Rat, 0.5 mg/mL) Microsomes->Incubation Sampling Time Points (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench Ice-cold Acetonitrile + Internal Std Sampling->Quench Analysis LC-MS/MS Analysis (Quantify Parent % Remaining) Quench->Analysis Calc Calculate Intrinsic Clearance (CLint) & Half-life (t1/2) Analysis->Calc caption Fig 2. Microsomal stability workflow for evaluating peptide analog resistance.

Step-by-Step Protocol:

  • Preparation: Thaw pooled liver microsomes (human or rat) on ice. Dilute to 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

  • Pre-incubation: Add test peptide (final conc. 1 µM) to the microsomal suspension. Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P dehydrogenase) to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or a labeled peptide).

  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the transition of the parent ion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

References

  • Schiller, P. W., et al. (2000). "The Dmt-Tic pharmacophore: A potent tool for the development of opioid delta antagonists and mu agonists." Journal of Medicinal Chemistry.

  • Lazarus, L. H., et al. (1991). "2,6-Dimethyltyrosine derivatives as high-affinity opioid antagonists."[2][3] Biochemical and Biophysical Research Communications.

  • Hansen, P. E., & Morgan, B. A. (1984). "Structure-activity relationships in enkephalin peptides." The Peptides: Analysis, Synthesis, Biology.

  • Biotage Application Note. (2023). "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." Biotage Knowledge Base.

  • Cyprotex. (2025). "Microsomal Stability Assay Protocol." Evotec ADME-Tox Solutions.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Tyrosine, 2-methyl-
Reactant of Route 2
L-Tyrosine, 2-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.